molecular formula C12H8Cl2O B1352328 4-(3,5-Dichlorophenyl)phenol CAS No. 4291-32-1

4-(3,5-Dichlorophenyl)phenol

Cat. No. B1352328
CAS RN: 4291-32-1
M. Wt: 239.09 g/mol
InChI Key: ADCBBGOITOQLRF-UHFFFAOYSA-N
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Description

“4-(3,5-Dichlorophenyl)phenol” is a chemical compound with the IUPAC name 3’,5’-dichloro[1,1’-biphenyl]-4-ol . It has a molecular weight of 239.1 .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Dichlorophenyl)phenol” can be represented by the InChI code 1S/C12H8Cl2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3,5-Dichlorophenyl)phenol” are not available, it’s important to note that phenolic compounds, such as “4-(3,5-Dichlorophenyl)phenol”, can participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution due to the presence of excessive π-electrons .

Scientific Research Applications

Adsorption of Phenols by Papermill Sludges

Research has shown that paper mill sludges have a significant sorption capacity for various phenols, including 3,5-dichlorophenol, due to rapid equilibrium achievement and involvement of particle diffusion in the sorption process. The adsorption isotherms indicated a specific order of retention capacity, highlighting the potential of utilizing papermill sludge in environmental remediation efforts to adsorb harmful phenolic compounds from wastewater (Calace et al., 2002).

Oxidative Transformation of Antibacterial Agents

A study on manganese oxides' role in the rapid oxidation of antibacterial agents, such as triclosan and chlorophene, revealed insights into environmental transformation processes. These compounds undergo oxidation at their phenol moieties, indicating that manganese oxides in soils and sediments could play a crucial role in the degradation and transformation of these pollutants, thus impacting environmental health and safety (Zhang & Huang, 2003).

Future Directions

While specific future directions for “4-(3,5-Dichlorophenyl)phenol” are not available, it’s worth noting that indole derivatives, which include phenolic compounds, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities .

properties

IUPAC Name

4-(3,5-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCBBGOITOQLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195561
Record name Phenol, p-(3,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorophenyl)phenol

CAS RN

4291-32-1
Record name Phenol, p-(3,5-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, p-(3,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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